N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a pyridinium group, a thiazole ring, and an azabicyclo octene framework. It has a molecular formula of C13H14IN3O3S and a molecular weight of 419.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid;iodide involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohol derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclo octene derivatives, thiazole-containing molecules, and pyridinium-based compounds. Examples include:
- 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride
- 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;bromide .
Uniqueness
What sets 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
100988-63-4 |
---|---|
Molecular Formula |
C13H14IN3O3S |
Molecular Weight |
419.24 g/mol |
IUPAC Name |
(6R,7R)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide |
InChI |
InChI=1S/C13H13N3O3S.HI/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15;/h1-5,9,12H,6-7,14H2;1H/t9-,12-;/m1./s1 |
InChI Key |
SZYIIYPUOUTNDY-WYUVZMMLSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=CC=C3.[I-] |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=CC=CC=C3.[I-] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=CC=C3.[I-] |
Key on ui other cas no. |
100988-63-4 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
1-[((7R)-7-AMINO-4-CARBOXY-3,4-DIDEHYDROCEPHAM-3-YL)METHYL]PYRIDINIUM IODIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.